N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h2,4-6,8-9,13H,1,3,7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFABDLGIBVBWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to various coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the thiophene and pyridine rings . The final step usually involves the formation of the carboxamide group through an amidation reaction, where the tetrahydrofuran-2-carboxylic acid is reacted with an amine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of heterocycles, including dihydropyridines, thienopyridines, and furan-carboxamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Saturation : The tetrahydrofuran (THF) ring in the target compound is saturated, unlike the aromatic furan in Compound 19a. This may improve metabolic stability and reduce oxidative degradation compared to furan derivatives .
Thiophene vs. Thioether : The thiophene in the target compound provides π-conjugation, whereas thioether chains in AZ331/AZ257 offer flexibility but lower aromatic stabilization. This could influence binding affinity in enzyme targets .
Pharmacological and Physicochemical Data (Inferred)
| Property | Target Compound | AZ331/AZ257 | Compound 19a |
|---|---|---|---|
| LogP (Predicted) | ~2.5–3.2 (moderate lipophilicity) | ~3.5–4.0 (higher lipophilicity) | ~2.8–3.5 |
| Solubility | Improved (THF oxygen polarity) | Low (aromatic dihydropyridine) | Moderate (furan polarity) |
| Metabolic Stability | High (saturated THF) | Moderate (thioether oxidation) | Low (aromatic furan oxidation) |
Note: Data inferred from structural features and analogs in –4.
Biological Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound characterized by its unique structural features, including thiophene and pyridine moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.4 g/mol. Its structure comprises a tetrahydrofuran ring, which contributes to its biological activity through interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 288.4 g/mol |
| CAS Number | 1903368-26-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structure allows for binding to various molecular targets, which can modulate their activity and lead to therapeutic outcomes.
Biological Activities
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains, including antibiotic-resistant strains. In vitro studies suggest that it may act as an effective antibacterial agent against extended-spectrum beta-lactamase (ESBL)-producing bacteria, which are known for their resistance to multiple antibiotics .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through mechanisms involving cholinesterase inhibition .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds in the same chemical class:
- Antibacterial Efficacy : A study on similar thiophene-pyridine carboxamides demonstrated significant antibacterial activity against ESBL-producing E. coli strains, highlighting their potential as novel antibacterial agents .
- Cholinesterase Inhibition : Research focusing on derivatives of thiophene-pyridine carboxamides revealed their ability to inhibit cholinesterase enzymes effectively, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease.
- Binding Affinity Studies : Computational docking studies have shown that these compounds can achieve favorable binding conformations with target proteins involved in bacterial resistance mechanisms, indicating a pathway for further optimization and development of new therapeutics .
Q & A
Q. Key Optimization Parameters :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or pyridine groups.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing thiophene (δ ~6.5–7.5 ppm) and tetrahydrofuran signals (δ ~3.5–4.5 ppm) .
- Infrared Spectroscopy (IR) : Validate carboxamide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination, refine data using SHELXL (e.g., anisotropic displacement parameters and hydrogen-bonding networks) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI⁺ for [M+H]⁺ ions) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency but may require strict temperature control (<0°C to 25°C) to avoid decomposition .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling steps to optimize aryl-thiophene bond formation .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during amide bond formation to prevent acid-catalyzed side reactions .
Case Study : Analogous pyridine-thiophene carboxamides achieved 75% yield using PdCl₂(dppf) at 80°C in DMF .
Advanced: What computational modeling approaches are suitable for predicting biological interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target receptors (e.g., kinases or GPCRs), focusing on the thiophene-pyridine motif’s π-π stacking potential .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability in biological membranes, leveraging the tetrahydrofuran group’s lipophilicity .
- DFT Calculations : Gaussian 09 to predict electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies .
Advanced: How can researchers address contradictions in reported pharmacological activities?
Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase inhibition assays) .
- Impurity Analysis : Quantify byproducts (e.g., unreacted intermediates) via LC-MS to rule out off-target effects .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .
Example : Discrepancies in IC₅₀ values for similar compounds were resolved by controlling residual solvent content (<0.1% DMSO) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (P280) .
- Ventilation : Use fume hoods (P231+P232) to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: What strategies elucidate metabolic pathways and degradation products?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify hydroxylation or demethylation products .
- Stability Studies : Expose the compound to pH gradients (1–10) and UV light to simulate hydrolytic/photolytic degradation .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
